4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid
Overview
Description
4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H2BrClO4S2 and a molecular weight of 305.56 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine, chlorine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid typically involves the bromination and chlorosulfonation of thiophene derivatives. One common method includes the bromination of thiophene-2-carboxylic acid followed by chlorosulfonation using chlorosulfonic acid under controlled conditions . The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while reduction and oxidation reactions can produce sulfides, thiols, sulfoxides, or sulfones .
Scientific Research Applications
4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-fluorobenzo[b]thiophene-2-carboxylic acid: Similar in structure but contains a fluorine atom instead of a chlorosulfonyl group.
4-Bromo-3-(carboxymethoxy)-5-[3-(cyclohexylamino)phenyl]thiophene-2-carboxylic acid:
Uniqueness
4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
4-bromo-5-chlorosulfonylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJJEKZMVLHHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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